molecular formula C19H25N3O4 B6500045 tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 1211875-66-9

tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B6500045
CAS RN: 1211875-66-9
M. Wt: 359.4 g/mol
InChI Key: NTCHONWANXEUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (DTC) is a new synthetic compound that has recently been developed for use in scientific research. DTC is a heterocyclic compound that consists of two fused five-membered rings, with a tert-butyl group attached to the central carbon atom. DTC has several unique properties that make it an attractive choice for scientific research applications.

Scientific Research Applications

1. Supramolecular Arrangements

Researchers have investigated the relationship between molecular and crystal structures of compounds like tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. The study focused on the role of substituents in supramolecular arrangements, particularly in compounds with diazaspiro and oxaspiro structures, which are closely related to the chemical (Graus et al., 2010).

2. Crystal Structure Analysis

Another study reported on the crystal structure of a compound similar to tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. The research highlighted the molecule's mirror symmetry and chair conformation, providing insights into the structural dynamics of such compounds (Dong et al., 1999).

3. Synthesis and Reaction Pathways

The reaction pathways and synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a structurally related compound, have been explored. This research contributes to understanding the synthetic processes and potential applications of similar spirocyclic compounds (Moskalenko & Boev, 2012).

4. Stereochemical Analysis

A study examining the relative configuration of diazaspirodecanes, which are structurally similar to the tert-butyl 3-benzyl derivative, used NMR techniques. This research provides a foundation for understanding the stereochemistry of such compounds (Guerrero-Alvarez et al., 2004).

5. Application in Peptide Synthesis

The synthesis of spirolactams, including a compound similar to tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, was studied for their potential use in peptide synthesis. These compounds serve as conformationally restricted pseudopeptides (Fernandez et al., 2002).

properties

IUPAC Name

tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-18(2,3)26-17(25)21-11-9-19(10-12-21)15(23)22(16(24)20-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCHONWANXEUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

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